N-Cyanoacetylurethane

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Cyanoacetylurethane can be synthesized by reacting acetylurethane with a cyanating agent such as thionyl chloride . The reaction typically involves the following steps:

- Dissolve acetylurethane in an appropriate solvent.

- Add thionyl chloride dropwise to the solution while maintaining a controlled temperature.

- Stir the reaction mixture for a specified period.

- Purify the product through recrystallization or other suitable methods.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then packaged in various sizes, ranging from small laboratory quantities to bulk industrial quantities .

Analyse Des Réactions Chimiques

Types of Reactions: N-Cyanoacetylurethane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Acylation Reactions: It is often used as an acylation agent in organic synthesis to introduce cyano functional groups.

Common Reagents and Conditions:

Thionyl Chloride: Used in the synthesis of this compound.

Organic Solvents: Such as dimethyl sulfoxide and methanol, are commonly used in reactions involving this compound.

Major Products Formed:

Ketones and Aldehydes: this compound is primarily used in the synthesis of these compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

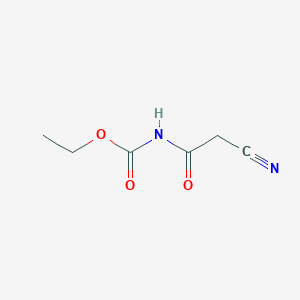

N-Cyanoacetylurethane is characterized by its molecular formula and features a cyano group attached to an acetyl moiety. Its unique structure enables it to interact effectively with biological molecules and metal ions, which is fundamental to its applications in catalysis and drug development.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it can disrupt cellular functions due to its structural properties, making it a candidate for further pharmacological research. It serves as a reference substance in drug research, aiding in the inspection, identification, and quality control of pharmaceutical compounds .

Case Study: Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. Its mechanism involves the interaction with cellular components, leading to cell disruption. Further studies are necessary to fully elucidate these mechanisms and optimize its efficacy.

Organic Synthesis

This compound is utilized as an acylation agent in organic synthesis, particularly for introducing cyano functional groups into organic compounds. It plays a crucial role in synthesizing ketones and aldehydes, enhancing the reactivity of substrates in various organic reactions .

Synthesis Method

The synthesis of this compound typically involves the reaction of cyanoacetic acid with ethyl orthoformate or other cyanating agents under specific conditions. For instance:

- Reagents : Cyanoacetic acid, phosphorus oxychloride.

- Conditions : Reaction at controlled temperatures to yield high-purity products .

Catalysis

This compound forms complexes with metal ions such as palladium, which have been studied for their catalytic properties in organic reactions. These complexes demonstrate enhanced reactivity patterns that are beneficial for developing new catalytic processes in organic synthesis.

Table: Comparison of Catalytic Properties

| Compound | Metal Ion Complexed | Catalytic Activity |

|---|---|---|

| This compound | Palladium | High efficiency in C-C coupling reactions |

| Urethane | None | Standard polymer precursor |

| Cyanoacetic Acid | None | Primarily used in organic synthesis |

Quality Control in Pharmaceuticals

In pharmaceutical research, this compound serves as a standard reference material for quality control processes. It is used to determine the content and purity of drug formulations, ensuring compliance with regulatory standards .

Environmental Applications

Recent studies have explored the use of cyano-functionalized materials derived from this compound for environmental remediation processes, such as photocatalytic extraction of uranium from seawater. The cyano group enhances the material's adsorption capacity and selectivity for target contaminants .

Mécanisme D'action

The mechanism of action of N-Cyanoacetylurethane involves its role as an acylation agent. It introduces cyano functional groups into organic molecules, facilitating the synthesis of various compounds. The molecular targets and pathways involved include the PDZ domain of PICK1 and cathepsin K .

Comparaison Avec Des Composés Similaires

- Ethyl N-(2-cyanoacetyl)carbamate

- Cyanoacetylurethan

- N-Carbethoxy-2-cyanoacetamide

- N-(2-cyanoacetyl)-Carbamic acid ethyl ester

Uniqueness: N-Cyanoacetylurethane is unique due to its specific use as an acylation agent in organic synthesis and its role in the synthesis of inhibitors targeting specific domains and enzymes. Its ability to introduce cyano functional groups makes it a valuable compound in various chemical reactions and research applications .

Activité Biologique

N-Cyanoacetylurethane is a heterocyclic compound with significant biological activity, particularly noted for its potential applications in pharmaceuticals and materials science. With the molecular formula C₆H₈N₂O₃ and a CAS number of 6629-04-5, this compound features a cyano group attached to an acetyl moiety, which contributes to its unique reactivity and biological interactions.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Structure : The presence of a carbonyl group adjacent to a nitrogen atom enhances its reactivity.

- Functional Groups : The cyano group (-CN) is known for its ability to interact with various biological molecules, potentially disrupting cellular functions.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial properties . Its ability to disrupt cellular functions suggests potential applications in treating infections caused by various pathogens. The compound has also been explored for its role as an inhibitor targeting specific protein domains, such as the PDZ domain of PICK1, which is implicated in brain ischemia and pain management .

Toxicity Profile

The toxicity profile of this compound reveals that it may cause skin and eye irritation upon contact. Inhalation exposure can lead to respiratory issues, indicating the need for caution in handling this compound. The following safety information has been documented:

| Hazard Type | Description |

|---|---|

| Skin Irritation | May cause irritation upon contact |

| Eye Irritation | Potential for serious eye damage |

| Respiratory Issues | Inhalation can lead to respiratory distress |

| Acute Toxicity (Oral) | Harmful if swallowed |

Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Studies : Investigations have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its utility as an antimicrobial agent.

- Inhibition of Protein Domains : The compound has been utilized in synthesizing inhibitors that target the PDZ domain of PICK1, relevant for conditions such as brain ischemia and pain .

- Catalytic Properties : Complexes formed with metal ions like palladium have been studied for their catalytic properties in organic reactions, showcasing the compound’s versatility beyond biological applications .

Comparative Analysis with Related Compounds

To better understand this compound's unique properties, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Urethane | Contains an -NHCOO- group | Commonly used as a polymer precursor |

| Cyanoacetic Acid | Contains a carboxylic acid group | Used primarily in organic synthesis |

| Acetamide | Contains an amide group | Found in various biological systems |

| Ethyl Carbamate | Ester derivative of carbamic acid | Used in pharmaceuticals |

| This compound | Cyano group enhances reactivity | Potential antimicrobial and catalytic properties |

Propriétés

IUPAC Name |

ethyl N-(2-cyanoacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOGVWWWGVFXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216497 | |

| Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-04-5 | |

| Record name | Ethyl N-(2-cyanoacetyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyanoacetylethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyanoacetylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoacetylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYANOACETYLETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L18CT33BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary use of N-Cyanoacetylurethane in the context of the provided research papers?

A1: this compound is not studied as a pharmaceutical compound in these papers. Instead, it serves as a key building block for synthesizing various trisubstituted ethylene monomers. These monomers are then copolymerized with styrene to generate novel polymers with potentially enhanced properties [, , , , , , , , ].

Q2: How is this compound modified to create diverse trisubstituted ethylenes?

A2: The synthesis involves a piperidine-catalyzed Knoevenagel condensation reaction. This compound reacts with a variety of ring-substituted benzaldehydes, resulting in the formation of diversely substituted ethyl 2-cyano-1-oxo-3-phenyl-2-propenylcarbamate derivatives. The substituents on the benzaldehyde ultimately dictate the final structure and properties of the resulting trisubstituted ethylene monomer [, , , , , , , , ].

Q3: What analytical techniques are used to characterize this compound and its derivatives?

A3: Researchers employ a combination of techniques to characterize this compound and the synthesized trisubstituted ethylene monomers. These include:

- Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen, confirming the compound's purity and elemental composition [, , , , , , , , ].

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations [, , , , , , , , ].

- Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H and 13C NMR are utilized to determine the structure and purity of the synthesized compounds [, , , , , , , , ].

Q4: How does the structure of the trisubstituted ethylene monomer affect the properties of the resulting copolymer?

A4: The research demonstrates a clear structure-property relationship. Different substituents on the trisubstituted ethylene monomer influence the reactivity during copolymerization and the final properties of the copolymer. For instance, bulkier substituents can hinder chain mobility, leading to a higher glass transition temperature (Tg) compared to polystyrene [, , , , , , , , ]. The presence of polar groups in the monomer, introduced via specific ring substitutions, also contributes to a higher Tg due to increased dipole-dipole interactions within the polymer chain [, , , , , , , , ].

Q5: What is the significance of the relative reactivity (1/r1) values reported for the trisubstituted ethylene monomers?

A5: The 1/r1 values reflect the reactivity of a specific trisubstituted ethylene monomer (M2) relative to styrene (M1) during copolymerization. A higher 1/r1 value indicates that the monomer is more reactive towards adding to a styrene radical, resulting in a copolymer with a higher proportion of that monomer incorporated into the polymer chain [, , , , , , , , ]. This parameter is crucial for predicting and controlling the composition and ultimately the final properties of the synthesized copolymers.

Q6: What are the potential advantages of the novel copolymers synthesized using this compound derivatives?

A6: While the research focuses on the synthesis and characterization of these novel copolymers, the observed structure-property relationships suggest potential advantages. The ability to tailor the copolymer properties, such as Tg, by manipulating the substituents on the trisubstituted ethylene monomer derived from this compound offers a promising route to develop materials with enhanced thermal properties compared to polystyrene. These materials may find applications in areas that require higher temperature resistance or specific mechanical properties [, , , , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.